PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Description
PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a synthetic dihydropyridine derivative characterized by a 1,4-dihydropyridine core with multiple functional substitutions. Its structure includes:
- A propenyl ester group at position 2.
- A 4-chlorophenyl substituent at position 3.
- A carbamoylmethyl sulfanyl group at position 4.
- A cyano group at position 5 and a methyl group at position 2.
Its electronic and steric properties are influenced by the electron-withdrawing cyano group and the polar carbamoylmethyl sulfanyl moiety, which may enhance solubility and intermolecular interactions compared to simpler dihydropyridines .
Properties
IUPAC Name |
prop-2-enyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-3-8-26-19(25)16-11(2)23-18(27-10-15(22)24)14(9-21)17(16)12-4-6-13(20)7-5-12/h3-7,17,23H,1,8,10H2,2H3,(H2,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHWQXTNVDKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, amines, and nitriles under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine core to tetrahydropyridine or piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine or piperidine derivatives.
Scientific Research Applications
PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The dihydropyridine core is known to interact with calcium channels, modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE are best understood through comparison with analogous dihydropyridine derivatives. Below is a detailed analysis:
Table 1: Structural Comparison with Ethyl 4-(4-Chlorophenyl)-5-Formyl-2-Methyl-6-(2-Pyrimidinylsulfanyl)-1,4-Dihydro-3-Pyridinecarboxylate
Key Differences and Implications
This could influence binding affinity in biological systems or crystallization behavior .
Electron-Withdrawing Effects: The cyano group at position 5 (target) is a stronger electron-withdrawing group than formyl (analog), likely enhancing the compound’s electrophilicity and stability under oxidative conditions .
Sulfur-Containing Moieties : The carbamoylmethyl sulfanyl group (target) offers hydrogen-bonding capability via the amide NH₂, whereas the pyrimidinyl sulfanyl group (analog) may engage in aromatic stacking or coordinate with metal ions. These differences could affect solubility and reactivity .
Lumping Strategy Considerations
highlights that compounds with similar core structures (e.g., shared dihydropyridine backbone and 4-chlorophenyl group) may be grouped via a lumping strategy to simplify reaction modeling. However, the distinct substituents in these two compounds would necessitate separate treatment in studies requiring precise electronic or steric analysis .
Analytical and Computational Insights
While direct experimental data for the target compound are absent, insights can be extrapolated from methodologies in the evidence:
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) could refine its crystal structure, leveraging the propenyl group’s conformational flexibility .
Biological Activity
PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core with several functional groups:
- Dihydropyridine core : Provides a scaffold for various biological activities.
- Cyano group : May enhance reactivity and biological interactions.
- Chlorophenyl substituent : Potentially influences lipophilicity and receptor interactions.
The molecular formula includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), indicating a complex structure conducive to diverse interactions within biological systems.
Biological Activity Overview
Research indicates that dihydropyridine derivatives exhibit a range of biological activities, including:
- Calcium Channel Modulation : Dihydropyridines are known to interact with L-type calcium channels, which are crucial in muscle contraction and neurotransmission. Preliminary studies suggest that this compound may inhibit these channels, indicating potential applications in treating hypertension and heart failure.
- Anticancer Activity : Dihydropyridine derivatives have shown promise as anticancer agents. For instance, a study involving related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and A549 . This suggests that this compound may also possess similar properties.
The mechanisms underlying the biological activity of this compound can be categorized as follows:
- Calcium Channel Inhibition : By modulating calcium influx through L-type channels, the compound may help regulate vascular tone and cardiac contractility.
- Induction of Apoptosis in Cancer Cells : Related studies have indicated that dihydropyridine derivatives can trigger apoptotic pathways in cancer cells, leading to cell death .
Case Studies and Research Findings
Recent research has focused on synthesizing new dihydropyridine derivatives and evaluating their biological activities. For example:
- A study synthesized a series of 1-benzamido-1,4-dihydropyridines that exhibited varying degrees of cytotoxicity against human cancer cell lines. The most promising candidates were further analyzed for their mechanisms of action and potential therapeutic uses .
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 6.2 | HCT116 |
| Compound B | 27.3 | T47D |
| Compound C | 43.4 | MCF7 |
This table illustrates the potency of various dihydropyridine derivatives against different cancer cell lines, highlighting the potential of structurally similar compounds to exhibit significant anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
